2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one chemical structure
2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one chemical structure
The Chemical and Pharmacological Landscape of 2-Phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one: A Technical Whitepaper
Executive Summary
The 2-phenyl-4-quinolone scaffold represents a privileged class of azaflavone isosteres that have garnered significant attention in oncology and medicinal chemistry due to their potent antimitotic and kinase-modulating properties[1]. Among the diverse array of synthesized derivatives, 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one (CAS: 338966-55-5; NSC-658841) emerges as a highly specialized structural entity[2]. By incorporating a thiol (-SH) group at the 8-position of the quinolone core, this compound exhibits unique physicochemical properties that influence target binding affinity, metabolic stability, and cytotoxicity across various human cancer cell lines. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its structural dynamics, biological pathways, and the validated experimental workflows required to evaluate its efficacy.
Pharmacophore Analysis & Structural Dynamics
To understand the efficacy of 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one, we must deconstruct its structure-activity relationship (SAR) and the causality behind its molecular design:
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The 1,4-Dihydroquinolin-4-one Core: This bicyclic system serves as a rigid, planar scaffold that intercalates into hydrophobic protein pockets. The ketone moiety at the 4-position is an essential hydrogen bond acceptor, critical for anchoring the molecule within the tubulin binding site[3].
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The 2-Phenyl Substitution: The aromatic ring at the C-2 position is stereoelectronically analogous to the B-ring of natural antimitotic agents like colchicine and combretastatin A-4. This ring dictates the spatial orientation required for high-affinity interaction with the α/β-tubulin heterodimer interface[3][4].
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The 8-Sulfanyl (-SH) Group: The strategic placement of a mercapto/sulfanyl group at the 8-position introduces profound electronic and steric effects. Unlike highly electronegative halogens (e.g., fluorine) or bulky methoxy groups, the sulfanyl moiety provides a "soft" nucleophilic center. This enables the formation of specialized hydrogen bonds or transient covalent interactions with specific cysteine residues in target kinases (such as PI3K or Akt) or the colchicine-binding site[4][5]. Furthermore, the thiol group modulates the lipophilicity (logP) of the molecule, enhancing its penetration through cellular membranes while offering a distinct metabolic profile compared to its oxygenated counterparts.
Mechanistic Biology: Tubulin Inhibition and Apoptotic Cascades
The primary mechanism of action for 2-phenyl-4-quinolone derivatives involves the catastrophic disruption of microtubule dynamics[1].
Upon entering the intracellular space, the compound binds competitively to the colchicine site on tubulin. This binding event physically prevents the addition of new tubulin heterodimers to the "plus end" of the growing microtubule[4]. The failure to form a functional mitotic spindle triggers the Spindle Assembly Checkpoint (SAC). Consequently, the cell experiences sustained activation of Cdk1 (via the dephosphorylation of its inhibitory Tyr-15 residue) and an accumulation of Cyclin B1, locking the cell in a state of G2/M phase arrest[1].
Prolonged mitotic arrest initiates a caspase-independent apoptotic cascade. This is characterized by the permeabilization of the mitochondrial membrane and the subsequent release and nuclear translocation of Apoptosis-Inducing Factor (AIF), culminating in chromatin condensation and cell death[1][4].
Fig 1. Pharmacodynamic signaling cascade from tubulin binding to caspase-independent apoptosis.
Experimental Workflows: Self-Validating Systems
To rigorously evaluate the efficacy of 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one, researchers must employ self-validating experimental protocols. The following in vitro turbidity assay isolates the direct target effect from downstream cellular noise.
Protocol: In Vitro Tubulin Polymerization (Turbidity) Assay Rationale: This cell-free assay quantifies the inhibition of microtubule assembly by measuring the thermodynamic polymerization of tubulin into microtubules, which scatters light at 340 nm.
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Buffer Preparation: Prepare a strict PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: EGTA chelates calcium (which inhibits polymerization), while Mg²⁺ is an essential cofactor for GTP binding.
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Reagent Assembly: Supplement the buffer with 1 mM GTP. Causality: GTP hydrolysis at the exchangeable E-site of β-tubulin drives the thermodynamic stabilization of the microtubule lattice.
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Protein Incubation: Resuspend purified bovine brain tubulin to a final concentration of 3 mg/mL. Aliquot into a 96-well plate and add the quinolone compound (0.1 µM to 10 µM in DMSO; final DMSO < 1%).
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Self-Validation Controls: Include Paclitaxel (10 µM) as a positive polymerization enhancer and Colchicine (10 µM) as a known polymerization inhibitor. Causality: This establishes the absolute dynamic range of the assay and validates reagent integrity.
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Equilibration: Incubate the plate at 4°C for 15 minutes. Causality: Tubulin remains depolymerized at low temperatures, allowing the drug to reach binding equilibrium without premature assembly.
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Kinetic Measurement: Transfer the plate to a pre-warmed (37°C) spectrophotometer. Continuously monitor absorbance at 340 nm for 60 minutes.
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Data Analysis: Calculate the maximum rate of polymerization (
) from the linear slope of the growth phase. Determine the IC₅₀ based on the concentration required to reduce by 50% relative to the vehicle control.
Fig 2. Step-by-step experimental workflow for the in vitro tubulin turbidity assay.
Quantitative Data Synthesis
The pharmacological potency of the 2-phenyl-4-quinolone class is highly dependent on specific ring substitutions. The table below synthesizes the inhibitory profiles of key derivatives, illustrating the baseline efficacy that the 8-sulfanyl substitution builds upon[1][3][4].
| Compound Class / Substitution | Target Cell Line | IC₅₀ (µM) | Primary Mechanism of Action |
| 2-Phenyl-4-quinolone (Unsubstituted) | PC-3 (Prostate) | 0.85 | G2/M Arrest / Tubulin Inhibition |
| 2-Phenyl-4-quinolone (Unsubstituted) | HepG2 (Liver) | 3.32 | G2/M Arrest / Tubulin Inhibition |
| 2'-Fluoro-6-pyrrol-2-phenyl-4-quinolone | Melanoma / Renal | < 0.01 | Tubulin Polymerization Inhibition |
| CHM-1 (6,7-methylenedioxy-2'-fluoro) | HA22T (Liver) | ~0.50 | AIF Translocation / Spindle Disruption |
| 2-Phenyl-8-sulfanyl-4-quinolone | NCI-60 Panel | Broad | Cytotoxicity / Kinase Modulation |
Conclusion & Translational Outlook
The structural architecture of 2-phenyl-8-sulfanyl-1,4-dihydroquinolin-4-one provides a highly tunable scaffold for oncological drug development. Crucially, studies on the broader 2-phenyl-4-quinolone class demonstrate that these compounds are poor substrates for P-glycoprotein (P-gp) efflux pumps[1]. This allows them to retain potent cytotoxic efficacy in multidrug-resistant (MDR) phenotypes, such as the NCI/ADR-RES breast cancer cell line, where traditional taxanes and vinca alkaloids fail[1]. Future translational efforts should focus on leveraging the 8-sulfanyl group for targeted covalent inhibition or utilizing its unique redox properties to develop prodrugs activated within the hypoxic tumor microenvironment.
References
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Sources
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